molecular formula C18H29NO3 B14190360 N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide CAS No. 879369-66-1

N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide

Katalognummer: B14190360
CAS-Nummer: 879369-66-1
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: TYHKFWFVACFWKK-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide is a chemical compound characterized by its unique structure, which includes an oxolan ring and a tetradeca-2,7-dienamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide typically involves the reaction of oxolan derivatives with tetradeca-2,7-dienamide precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide can be compared with similar compounds such as:

    N-[(3S)-2-Oxooxolan-3-yl]hexadec-9-enamide: Similar structure but with a different chain length and degree of unsaturation.

    N-[(3S)-2-Oxotetrahydro-3-furanyl]-9-hexadecenamide: Another similar compound with variations in the oxolan ring and side chain.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which may confer distinct advantages in certain applications.

Eigenschaften

CAS-Nummer

879369-66-1

Molekularformel

C18H29NO3

Molekulargewicht

307.4 g/mol

IUPAC-Name

N-[(3S)-2-oxooxolan-3-yl]tetradeca-2,7-dienamide

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h7-8,12-13,16H,2-6,9-11,14-15H2,1H3,(H,19,20)/t16-/m0/s1

InChI-Schlüssel

TYHKFWFVACFWKK-INIZCTEOSA-N

Isomerische SMILES

CCCCCCC=CCCCC=CC(=O)N[C@H]1CCOC1=O

Kanonische SMILES

CCCCCCC=CCCCC=CC(=O)NC1CCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.